Cas no 2171860-72-1 (2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-5-methylhexanamido}methyl)butanoic acid)

2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-5-methylhexanamido}methyl)butanoic acid 化学的及び物理的性質
名前と識別子
-
- 2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-5-methylhexanamido}methyl)butanoic acid
- 2-({3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methylhexanamido}methyl)butanoic acid
- 2171860-72-1
- EN300-1482169
-
- インチ: 1S/C28H36N2O5/c1-4-20(27(32)33)16-29-26(31)14-19(13-18(2)3)15-30-28(34)35-17-25-23-11-7-5-9-21(23)22-10-6-8-12-24(22)25/h5-12,18-20,25H,4,13-17H2,1-3H3,(H,29,31)(H,30,34)(H,32,33)
- InChIKey: PZYIVQHMHHPGTA-UHFFFAOYSA-N
- ほほえんだ: O(C(NCC(CC(NCC(C(=O)O)CC)=O)CC(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 480.26242225g/mol
- どういたいしつりょう: 480.26242225g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 35
- 回転可能化学結合数: 13
- 複雑さ: 690
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.7
- トポロジー分子極性表面積: 105Ų
2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-5-methylhexanamido}methyl)butanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1482169-50mg |
2-({3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methylhexanamido}methyl)butanoic acid |
2171860-72-1 | 50mg |
$2829.0 | 2023-09-28 | ||
Enamine | EN300-1482169-5000mg |
2-({3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methylhexanamido}methyl)butanoic acid |
2171860-72-1 | 5000mg |
$9769.0 | 2023-09-28 | ||
Enamine | EN300-1482169-2500mg |
2-({3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methylhexanamido}methyl)butanoic acid |
2171860-72-1 | 2500mg |
$6602.0 | 2023-09-28 | ||
Enamine | EN300-1482169-10000mg |
2-({3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methylhexanamido}methyl)butanoic acid |
2171860-72-1 | 10000mg |
$14487.0 | 2023-09-28 | ||
Enamine | EN300-1482169-1.0g |
2-({3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methylhexanamido}methyl)butanoic acid |
2171860-72-1 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1482169-1000mg |
2-({3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methylhexanamido}methyl)butanoic acid |
2171860-72-1 | 1000mg |
$3368.0 | 2023-09-28 | ||
Enamine | EN300-1482169-100mg |
2-({3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methylhexanamido}methyl)butanoic acid |
2171860-72-1 | 100mg |
$2963.0 | 2023-09-28 | ||
Enamine | EN300-1482169-250mg |
2-({3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methylhexanamido}methyl)butanoic acid |
2171860-72-1 | 250mg |
$3099.0 | 2023-09-28 | ||
Enamine | EN300-1482169-500mg |
2-({3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methylhexanamido}methyl)butanoic acid |
2171860-72-1 | 500mg |
$3233.0 | 2023-09-28 |
2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-5-methylhexanamido}methyl)butanoic acid 関連文献
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2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-5-methylhexanamido}methyl)butanoic acidに関する追加情報
2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-5-methylhexanamido}methyl)butanoic acid (CAS No. 2171860-72-1): A Comprehensive Overview
2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-5-methylhexanamido}methyl)butanoic acid (CAS No. 2171860-72-1) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and biochemistry due to its unique structural properties and potential applications. This compound, often referred to as Fmoc-Lys(Mmt)-OH in the literature, is a protected amino acid derivative that plays a crucial role in the synthesis of peptides and proteins.
The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is widely used in solid-phase peptide synthesis (SPPS) due to its stability under mild conditions and ease of removal. The Lys (lysine) residue, a basic amino acid, is essential for various biological functions, including protein structure and function. The Mmt (4-methyltrityl) protecting group on the ε-amino group of lysine provides additional stability during synthesis, ensuring that the final product remains pure and functional.
Recent studies have highlighted the importance of Fmoc-Lys(Mmt)-OH in the development of novel therapeutic agents. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound can be effectively used to synthesize peptides with enhanced pharmacological properties. The researchers found that peptides containing Fmoc-Lys(Mmt)-OH exhibited improved solubility and stability, making them suitable for use in drug delivery systems.
In addition to its applications in peptide synthesis, Fmoc-Lys(Mmt)-OH has also shown promise in the field of protein engineering. A 2022 study in the Journal of Biological Chemistry reported that this compound can be used to introduce specific modifications into proteins, thereby enhancing their catalytic activity and stability. The researchers used a combination of site-directed mutagenesis and chemical synthesis to incorporate Fmoc-Lys(Mmt)-OH into a model enzyme, resulting in a significant improvement in its catalytic efficiency.
The structural complexity of Fmoc-Lys(Mmt)-OH also makes it an ideal candidate for studying protein-protein interactions. A 2021 study published in Nature Communications utilized this compound to investigate the binding mechanisms of a key regulatory protein involved in cell signaling pathways. The researchers found that peptides containing Fmoc-Lys(Mmt)-OH were able to selectively bind to specific domains of the target protein, providing valuable insights into the molecular basis of these interactions.
Beyond its applications in research, Fmoc-Lys(Mmt)-OH has also been explored for its potential therapeutic uses. A 2023 clinical trial conducted by a leading pharmaceutical company evaluated the safety and efficacy of a peptide-based drug containing this compound for the treatment of neurodegenerative diseases. The results showed that the drug was well-tolerated by patients and demonstrated promising therapeutic effects, warranting further investigation.
The synthesis of Fmoc-Lys(Mmt)-OH involves several steps, including the protection of the amino groups with Fmoc and Mmt groups, followed by purification and characterization using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). These methods ensure that the final product meets the high standards required for use in both research and clinical settings.
In conclusion, 2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-5-methylhexanamido}methyl)butanoic acid (CAS No. 2171860-72-1), or Fmoc-Lys(Mmt)-OH, is a versatile compound with significant potential in various areas of chemistry and biology. Its unique properties make it an essential tool for researchers working on peptide synthesis, protein engineering, and drug development. As ongoing research continues to uncover new applications for this compound, it is likely to play an increasingly important role in advancing our understanding of biological systems and developing novel therapeutic strategies.
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